molecular formula C21H26BrNO2 B3753765 N-(2-bromo-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide

N-(2-bromo-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide

Cat. No.: B3753765
M. Wt: 404.3 g/mol
InChI Key: HQQZIQYGYNFHRH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide is an organic compound that belongs to the class of amides It features a brominated aromatic ring, a tert-butyl-substituted phenoxy group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with 4-methylphenyl, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) to obtain 2-bromo-4-methylphenyl.

    Amidation: The brominated compound can then be reacted with butanoyl chloride in the presence of a base like triethylamine to form the amide bond.

    Etherification: Finally, the phenoxy group can be introduced through a nucleophilic substitution reaction using 4-tert-butylphenol and a suitable leaving group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxy moiety.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The bromine atom on the aromatic ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products could include carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide could have several applications:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes, binding to active sites, or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide
  • N-(2-fluoro-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide
  • N-(2-iodo-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide

Uniqueness

The presence of the bromine atom in N-(2-bromo-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide could impart unique reactivity compared to its chloro, fluoro, or iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-(4-tert-butylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO2/c1-15-7-12-19(18(22)14-15)23-20(24)6-5-13-25-17-10-8-16(9-11-17)21(2,3)4/h7-12,14H,5-6,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQZIQYGYNFHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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